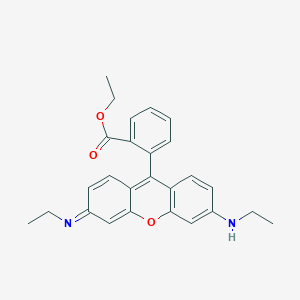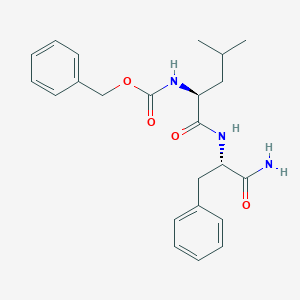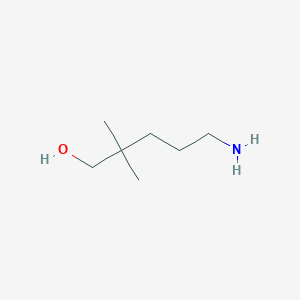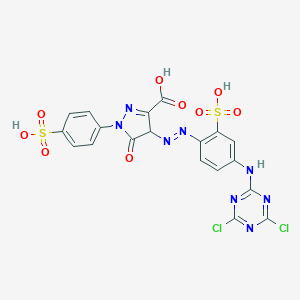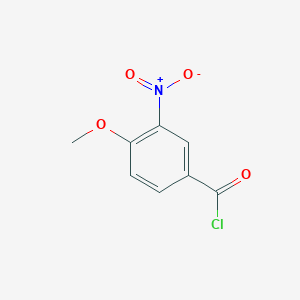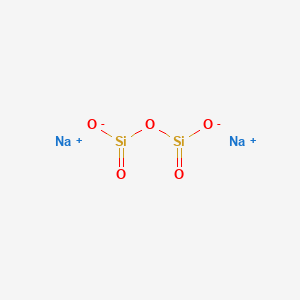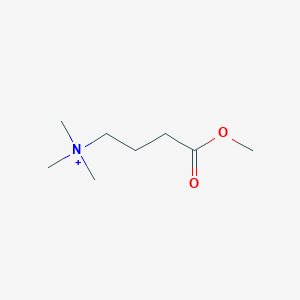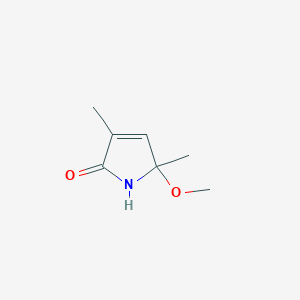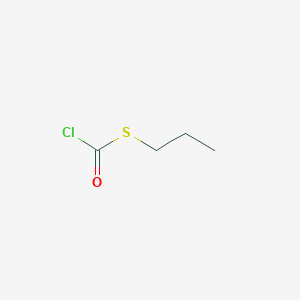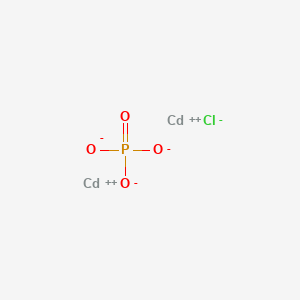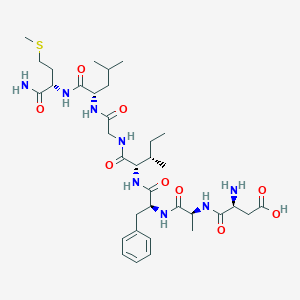
Eledoisin C-terminal heptapeptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eledoisin C-terminal heptapeptide is a peptide that is derived from the neuropeptide eledoisin. It is a seven amino acid peptide that has been studied for its potential applications in scientific research. Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
Eledoisin C-terminal heptapeptide is believed to act through the tachykinin receptor, which is a G protein-coupled receptor. When eledoisin C-terminal heptapeptide binds to the receptor, it can activate a variety of signaling pathways that lead to its physiological effects.
Effets Biochimiques Et Physiologiques
Eledoisin C-terminal heptapeptide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce pain and inflammation, as well as to modulate the immune system and cardiovascular system. Additionally, eledoisin C-terminal heptapeptide has been shown to have effects on the gastrointestinal system and reproductive system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using eledoisin C-terminal heptapeptide in lab experiments is its specificity for the tachykinin receptor. This allows researchers to selectively study the effects of tachykinin receptor activation without interference from other signaling pathways. However, one limitation of using eledoisin C-terminal heptapeptide is its potential for inducing pain and inflammation, which can be a confounding factor in some experiments.
Orientations Futures
There are several potential future directions for research on eledoisin C-terminal heptapeptide. One area of interest is the role of eledoisin C-terminal heptapeptide in the nervous system, particularly in the context of pain and inflammation. Additionally, there is interest in investigating the potential therapeutic applications of eledoisin C-terminal heptapeptide in conditions such as chronic pain and inflammatory diseases. Finally, there is interest in developing new analogs of eledoisin C-terminal heptapeptide with improved pharmacological properties for use in scientific research and potential therapeutic applications.
Méthodes De Synthèse
Eledoisin C-terminal heptapeptide can be synthesized using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The resulting peptide can then be cleaved from the support and purified for further use.
Applications De Recherche Scientifique
Eledoisin C-terminal heptapeptide has been studied for its potential applications in a variety of scientific research areas. It has been shown to have potential as a tool for studying the mechanisms of pain and inflammation, as well as for investigating the role of neuropeptides in the nervous system.
Propriétés
Numéro CAS |
10465-12-0 |
|---|---|
Nom du produit |
Eledoisin C-terminal heptapeptide |
Formule moléculaire |
C35H56N8O9S |
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H56N8O9S/c1-7-20(4)29(35(52)38-18-27(44)40-25(15-19(2)3)33(50)41-24(30(37)47)13-14-53-6)43-34(51)26(16-22-11-9-8-10-12-22)42-31(48)21(5)39-32(49)23(36)17-28(45)46/h8-12,19-21,23-26,29H,7,13-18,36H2,1-6H3,(H2,37,47)(H,38,52)(H,39,49)(H,40,44)(H,41,50)(H,42,48)(H,43,51)(H,45,46)/t20-,21-,23-,24-,25-,26-,29-/m0/s1 |
Clé InChI |
XRGQYRDWHWWDOP-JEUDFCHESA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
SMILES canonique |
CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Autres numéros CAS |
10465-12-0 |
Séquence |
DAFIGLM |
Synonymes |
ECTHP eledoisin C-terminal heptapeptide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





